Herbicidal agent 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Herbicidal agent 2 is a chemical compound used to control unwanted plants, commonly known as weeds. Herbicides like this compound are crucial in agriculture, forestry, and landscaping to manage weed populations and enhance crop yields. This compound is known for its selective action, targeting specific weed species while leaving the desired crops relatively unharmed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Herbicidal agent 2 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is purified through techniques like crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Herbicidal agent 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Herbicidal agent 2 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.

Medicine: Studies explore its potential as a lead compound for developing new pharmaceuticals with herbicidal properties.

Industry: It is employed in the formulation of commercial herbicides and in the development of environmentally friendly weed control strategies

Mechanism of Action

Herbicidal agent 2 exerts its effects by interfering with the biochemical pathways essential for plant growth. It targets specific enzymes or proteins involved in processes such as photosynthesis, amino acid synthesis, or cell division. For example, it may inhibit the enzyme acetolactate synthase, leading to the accumulation of toxic intermediates and eventual plant death .

Comparison with Similar Compounds

Similar Compounds

Herbicidal agent 2 can be compared with other herbicides such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that mimics the action of natural plant hormones.

Glyphosate: A non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.

Atrazine: A selective herbicide that inhibits photosynthesis by binding to the D1 protein in photosystem II

Uniqueness

What sets this compound apart from these compounds is its unique mode of action and selectivity. Unlike non-selective herbicides like glyphosate, this compound targets specific weed species, reducing the risk of damage to crops. Additionally, its unique chemical structure allows for the development of derivatives with enhanced efficacy and reduced environmental impact .

Properties

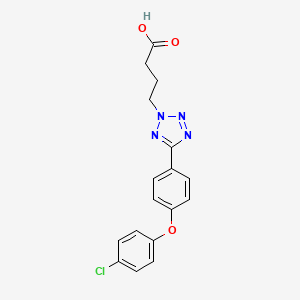

Molecular Formula |

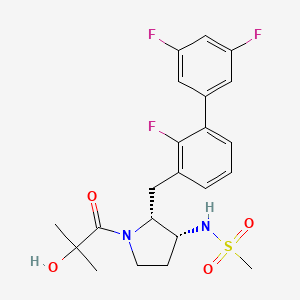

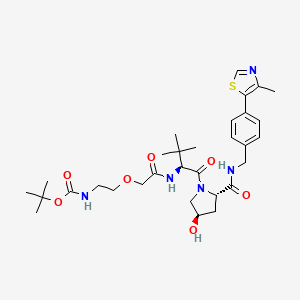

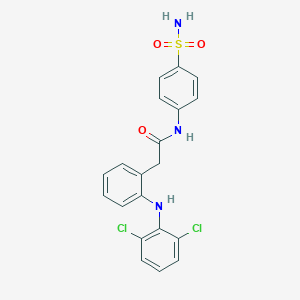

C18H15Cl2F4N3OS |

|---|---|

Molecular Weight |

468.3 g/mol |

IUPAC Name |

N-[[2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluorophenyl]carbamothioyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C18H15Cl2F4N3OS/c1-17(2,3)15(28)27-16(29)26-13-5-9(12(21)6-10(13)19)14-11(20)4-8(7-25-14)18(22,23)24/h4-7H,1-3H3,(H2,26,27,28,29) |

InChI Key |

XAIOULSMFZPSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)